Crotanecine

Descripción general

Descripción

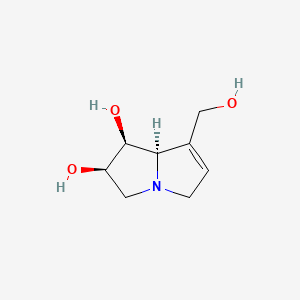

Crotanecine is a pyrrolizidine alkaloid that serves as a necine base for various biologically active compounds. It is characterized by its all-cis configuration of stereocenters and is commonly found in certain plant species. This compound is known for its complex structure and significant biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of crotanecine involves several key steps. One notable method includes the use of a Lewis acid-promoted tandem inter (4+2) / intra (3+2) cycloaddition between fumaroyloxynitroalkene and a chiral propenyl ether. This reaction sequence is followed by a solvolytic elimination of a mesylate to install the unsaturation at the C(6)-C(7) position . Another method involves the reaction of 2,3-O-isopropylidene-D-ribose with diallylzinc, followed by a series of transformations including cyclization and hydrogenolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions are crucial to maximize yield and purity. The process often involves multiple purification steps to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: Crotanecine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms, often altering its biological activity.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives of this compound.

Aplicaciones Científicas De Investigación

Biological Activities

Crotanecine exhibits several notable biological activities:

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Toxicity Profile : this compound esters are reported to be less toxic than retronecine esters, which is significant for therapeutic applications .

- Antagonistic Action : Studies have shown that this compound interacts with muscarinic acetylcholine receptors, suggesting potential applications in neuropharmacology .

Synthesis and Derivatives

This compound can be synthesized through various methods, including enantiospecific synthesis. It serves as a precursor for other pyrrolizidine alkaloids, such as retronecine and crotonecine. The synthesis of (+)-crotanecine has been accomplished in ten steps, highlighting its accessibility for further research and application.

Comparative Analysis of Related Compounds

The following table summarizes the structural features, biological activities, and unique aspects of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Bicyclic structure | Neuroprotective | Less toxic than retronecine esters |

| Retronecine | Bicyclic structure with nitrogen | Antimicrobial | Different stereochemistry |

| Crotonecine | Similar bicyclic structure | Neuroprotective | Varies in functional groups |

| Nicotine | Pyridine ring with nitrogen | Stimulant | Different pharmacological effects |

| Quinine | Cinchona alkaloid with complex rings | Antimalarial | Distinct historical significance |

Case Studies

- Neuroprotective Research : In studies examining the neuroprotective effects of this compound, researchers found that it could potentially mitigate damage in neurodegenerative models. This suggests its application in developing treatments for conditions like Alzheimer's disease.

- Toxicity Evaluation : A comparative toxicity study indicated that this compound esters are significantly less toxic than their retronecine counterparts. This finding is critical for evaluating the safety profiles of drugs derived from these compounds .

- Molecular Docking Studies : Computational analyses have demonstrated that this compound interacts selectively with muscarinic acetylcholine receptors. This interaction underlines its potential therapeutic role in modulating cholinergic signaling pathways .

Mecanismo De Acción

The mechanism of action of crotanecine involves its interaction with various molecular targets. It can bind to nucleic acids and proteins, leading to alterations in their function. The pathways involved often include inhibition of specific enzymes and disruption of cellular processes. These interactions contribute to its biological activity and potential therapeutic effects .

Comparación Con Compuestos Similares

Crotanecine is unique among pyrrolizidine alkaloids due to its all-cis configuration. Similar compounds include:

Retronecine: Another pyrrolizidine alkaloid with a different stereochemical arrangement.

Hastanecine: Shares structural similarities but differs in its biological activity.

Rosmarinecine: Similar necine base but with distinct stereocenters and functional groups

Actividad Biológica

Crotanecine is a pyrrolizidine alkaloid (PA) recognized for its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicological profiles, and potential therapeutic effects, supported by data tables and case studies.

Overview of this compound

This compound (CAS No. 5096-50-4) is characterized by its all-cis configuration of stereocenters. It serves as a necine base for several biologically active compounds within the pyrrolizidine alkaloid family. These compounds are known for their complex structures and significant biological activities, including interactions with herbivores and roles in plant defense mechanisms.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Cellular Interaction : this compound exhibits binding affinities to specific receptors, influencing cellular signaling pathways. Research indicates that it interacts with cholinergic receptors (CHRM1), potentially modulating calcium signaling within cells .

- Genotoxicity : Similar to other PAs, this compound may induce genotoxic effects through the formation of DNA adducts, leading to chromosomal aberrations and contributing to carcinogenesis .

Toxicological Profile

Pyrrolizidine alkaloids, including this compound, are associated with hepatotoxicity and other adverse effects. The toxicological profile includes:

- Hepatotoxicity : Case studies have documented liver damage in patients consuming herbal products containing PAs. Symptoms include hepatomegaly, ascites, and liver dysfunction attributed to the accumulation of toxic metabolites .

- Dose-Dependent Effects : Studies indicate that higher doses correlate with increased toxicity, evidenced by liver weight changes and histopathological findings in animal models .

Case Studies

- Case Study 1 : A 44-year-old female self-administered Yi Dian Hong (containing PAs) and developed severe liver dysfunction after three weeks. This case highlighted the hepatotoxic potential of PAs like this compound .

- Case Study 2 : A 54-year-old male reported jaundice and ascites after prolonged consumption of herbal tea containing Yi Dian Hong. The diagnosis confirmed PA-induced hepatic sinusoidal obstruction syndrome (HSOS) .

Experimental Data

A comparative study on the biological activities of various PAs demonstrated that this compound exhibited a binding energy of , indicating moderate affinity towards CHRM1 receptors compared to other PAs .

| Compound | Binding Energy (kcal/mol) | IC50 (μM) | Key Interactions |

|---|---|---|---|

| This compound | -4.57 | 13.20 × | Tyr85, Leu86, Gly89 |

| Otonecine | -4.74 | 10.20 × | Tyr82, Tyr85 |

| Monocrotaline | -6.96 | N/A | Tyr85, Leu102 |

Applications in Medicine and Industry

This compound's unique properties make it a valuable compound in various applications:

- Pharmaceutical Development : It serves as a building block for synthesizing more complex alkaloids with potential therapeutic effects.

- Agricultural Uses : Its role in plant defense mechanisms suggests potential applications in developing natural pesticides or herbicides.

Propiedades

IUPAC Name |

(1S,2R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizine-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-4-5-1-2-9-3-6(11)8(12)7(5)9/h1,6-8,10-12H,2-4H2/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWCRDCGNVMCGJ-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2N1CC(C2O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C([C@H]2N1C[C@H]([C@H]2O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965226 | |

| Record name | 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizine-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5096-50-4 | |

| Record name | (1S,2R,7aR)-2,3,5,7a-Tetrahydro-7-(hydroxymethyl)-1H-pyrrolizine-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotanecine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizine-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.